molecular formula C12H11BrN2O3 B2771826 3-[2-Bromo-4-(2-hydroxyethoxy)phenyl]-2-cyanoprop-2-enamide CAS No. 1394801-22-9

3-[2-Bromo-4-(2-hydroxyethoxy)phenyl]-2-cyanoprop-2-enamide

Cat. No.: B2771826
CAS No.: 1394801-22-9
M. Wt: 311.135
InChI Key: QGOJKVGJCIZWPW-UHFFFAOYSA-N
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Description

3-[2-Bromo-4-(2-hydroxyethoxy)phenyl]-2-cyanoprop-2-enamide is an organic compound with a complex structure that includes a brominated phenyl ring, a hydroxyethoxy group, and a cyanopropenamide moiety

Scientific Research Applications

3-[2-Bromo-4-(2-hydroxyethoxy)phenyl]-2-cyanoprop-2-enamide has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules and polymers.

    Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.

    Industry: It can be used in the production of advanced materials, such as polymers with unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[2-Bromo-4-(2-hydroxyethoxy)phenyl]-2-cyanoprop-2-enamide typically involves multiple steps, starting from commercially available precursors. One common route includes the bromination of a phenyl ring followed by the introduction of a hydroxyethoxy group. The final step involves the formation of the cyanopropenamide moiety through a condensation reaction with appropriate reagents under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-[2-Bromo-4-(2-hydroxyethoxy)phenyl]-2-cyanoprop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The cyanopropenamide moiety can be reduced to form amines or other reduced derivatives.

    Substitution: The bromine atom on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyethoxy group can yield aldehydes or carboxylic acids, while reduction of the cyanopropenamide moiety can produce primary or secondary amines.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[2-Bromo-4-(2-hydroxyethoxy)phenyl]-2-cyanoprop-2-enamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity

Properties

IUPAC Name

(E)-3-[2-bromo-4-(2-hydroxyethoxy)phenyl]-2-cyanoprop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11BrN2O3/c13-11-6-10(18-4-3-16)2-1-8(11)5-9(7-14)12(15)17/h1-2,5-6,16H,3-4H2,(H2,15,17)/b9-5+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGOJKVGJCIZWPW-WEVVVXLNSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1OCCO)Br)C=C(C#N)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1OCCO)Br)/C=C(\C#N)/C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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